Tetrabutylammonium Salicylate

Catalog No.
S907272
CAS No.
22307-72-8
M.F
C23H41NO3
M. Wt
379.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrabutylammonium Salicylate

CAS Number

22307-72-8

Product Name

Tetrabutylammonium Salicylate

IUPAC Name

2-carboxyphenolate;tetrabutylazanium

Molecular Formula

C23H41NO3

Molecular Weight

379.6 g/mol

InChI

InChI=1S/C16H36N.C7H6O3/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;8-6-4-2-1-3-5(6)7(9)10/h5-16H2,1-4H3;1-4,8H,(H,9,10)/q+1;/p-1

InChI Key

ZWRWGKGPUFESNE-UHFFFAOYSA-M

SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-]

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C(=O)O)[O-]
  • Biochemical Reagent

    Due to its amphiphilic nature (having both water-loving and water-repelling properties), TBAS can act as a phase-transfer catalyst in various biological experiments. Source: [Tetrabutylammonium salicylate (Tetra-n-butylammonium salicylate) | Biochemical Assay Reagent | MedChemExpress: ] This property allows TBAS to facilitate the movement of molecules between immiscible solvents, such as water and organic solvents, which is crucial in many biological assays.

  • Membrane Studies

    TBAS can interact with biological membranes due to its amphiphilic nature. Research suggests TBAS can be used to:

    • Alter membrane fluidity: Studies have shown that TBAS can increase membrane fluidity, potentially affecting the activity of membrane-bound enzymes and receptors. Source: Modulation of membrane fluidity by tetra-n-butylammonium and its effect on the activity of Ca(2+)-ATPase from rat brain:
    • Induce membrane permeability: In some cases, TBAS can induce leakage of cellular contents, which can be helpful in studying cellular processes. Source: The effects of tetra-n-butylammonium ion on the permeability of biological membranes
  • Pharmaceutical Research

    Due to its ability to interact with membranes, TBAS may have potential applications in drug delivery. Studies suggest TBAS might enhance the penetration of certain drugs through biological membranes. Source: Enhancement of peptide drug delivery by complexation with tetra-n-butylammonium chloride:

Origin: TBAS is not naturally occurring. It is synthesized in laboratories [].

Significance: TBAS finds application primarily as a biochemical reagent in life science research []. Its specific uses are still being explored.


Molecular Structure Analysis

TBAS has a long, chain-like structure with a central nitrogen atom. The nitrogen is bonded to four butyl groups (CH3CH2CH2CH2-) and carries a positive charge. The salicylate anion is attached to the nitrogen through its oxygen atom. This structure combines a bulky organic cation (TBA+) with a hydrophilic (water-loving) anion (salicylate) [].

Key Features:

  • Quaternary ammonium cation: The central nitrogen has four organic groups attached, giving it a permanent positive charge.
  • Hydrophobic-hydrophilic balance: The bulky butyl groups make the molecule hydrophobic (water-fearing), while the salicylate anion provides some water solubility.

Chemical Reactions Analysis

Synthesis

The specific synthesis pathway for TBAS is not readily available in scientific literature. However, quaternary ammonium salts like TBAS can be generally synthesized through quaternization reactions. In this process, a trimethylamine (or similar molecule with three alkyl groups bound to nitrogen) reacts with an alkyl halide (like butyl chloride) to form the quaternary ammonium cation with four alkyl groups [].

Decomposition

The decomposition pathway of TBAS under various conditions is not well documented in scientific research.

Other Relevant Reactions

TBAS might participate in ion exchange reactions due to its ionic nature. Research on specific reactions involving TBAS is ongoing.


Physical And Chemical Properties Analysis

  • Melting Point: 92 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane and methanol. Slightly soluble in water [].
  • Stability: Hygroscopic (absorbs moisture from the air) []. Needs to be stored under inert gas.
  • Membrane Interactions: The hydrophobic nature of the TBA+ group might allow TBAS to interact with cell membranes, potentially affecting their permeability [].
  • Ion Exchange: TBAS, being an ionic compound, might participate in ion exchange processes within biological systems.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

22307-72-8

Dates

Modify: 2023-08-16

Explore Compound Types